molecular formula C8H8INO2 B050607 2-Amino-5-iodo-3-methylbenzoic Acid CAS No. 108857-24-5

2-Amino-5-iodo-3-methylbenzoic Acid

Cat. No.: B050607
CAS No.: 108857-24-5
M. Wt: 277.06 g/mol
InChI Key: WFKOJKHXWWNXPK-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H8INO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 5, and 3 are replaced by an amino group, an iodine atom, and a methyl group, respectively. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Iodination of 2-Amino-3-methylbenzoic Acid: One common method for synthesizing 2-Amino-5-iodo-3-methylbenzoic acid involves the iodination of 2-amino-3-methylbenzoic acid.

    N-Iodosuccinimide Method: Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. In this process, 2-amino-3-methylbenzoic acid is dissolved in N,N-dimethylformamide (DMF) and reacted with NIS at 80°C for 2 hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 2-Amino-5-iodo-3-methylbenzoic acid can undergo substitution reactions, where the iodine atom can be replaced by other functional groups. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.

    Oxidation and Reduction: The amino group in this compound can undergo oxidation to form nitro or nitroso derivatives. Conversely, reduction reactions can convert the amino group to a hydroxylamine or an amine.

Common Reagents and Conditions

    Iodination: Iodine, potassium peroxodisulfate, N-iodosuccinimide (NIS)

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Substituted Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Nitro or nitroso derivatives

    Reduction Products: Hydroxylamine or amine derivatives

Scientific Research Applications

2-Amino-5-iodo-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-iodo-3-methylbenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The iodine atom in the compound can also participate in halogen bonding, which can influence its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzoic acid: Similar structure but lacks the iodine atom.

    2-Amino-5-methoxybenzoic acid: Similar structure but has a methoxy group instead of an iodine atom.

    2-Amino-3-methylbenzoic acid: Precursor to 2-Amino-5-iodo-3-methylbenzoic acid.

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can participate in halogen bonding and influence the compound’s reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications.

Properties

IUPAC Name

2-amino-5-iodo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKOJKHXWWNXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459552
Record name 2-Amino-5-iodo-3-methylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108857-24-5
Record name 2-Amino-5-iodo-3-methylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2.6 g of 2-amino-3-methylbenzoic acid and 100 ml of N,N-dimethylformamide was added 2.3 g of N-iodosuccinimide at room temperature, and the mixture was stirred at room temperature for 10 hours. After water was poured to the reaction mixture, a deposited precipitate was collected by filtration to obtain 1.7 g of 2-amino-5-iodo-3-methylbenzoic acid of the formula:
Quantity
2.6 g
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reactant
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100 mL
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2.3 g
Type
reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2-Amino-3-methylbenzoic acid (10 g, 66 mmol) was dissolved in 70 mL of N,N-dimethyl-formamide (DMF) and treated with N-iodosuccinimide (16.4 g, 73 mmol). The mixture was heated at 60° C. for 17 hours and allowed to cool to 25° C. The mixture was diluted with water (150 mL and filtered. The air-dried solid was dissolved in ethyl acetate (200 mL) and dried over magnesium sulfate. Evaporation of the solvent provided the title compound of Step A (7.95 g). 1H NMR (CDCl3): δ 7.87 (1H), 7.44 (1H), 2.09 (3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Iodine monochloride (28.9 g) was added over 0.5 hours to a stirred solution of 2-amino-3-methylbenzoic acid (24.5 g) (Aldrich Chemical Co. Ltd.) in acetic acid (250 cm3). After 24 hours ether (250 cm3) was added and the mixture was filtered. The solid material was dried in vacuo to afford the title compound, m.p. 214° (38.6 g).
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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